molecular formula C23H24N2O3S B2897376 1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899910-69-1

1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2897376
CAS No.: 899910-69-1
M. Wt: 408.52
InChI Key: RKKDDBCISBLHBS-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is involved in the synthesis of sulfur-containing heterocycles and spiro compounds, highlighting its role in creating diverse chemical structures with potential applications in material science and pharmaceuticals (Reddy et al., 2001), (Adib et al., 2008).

Corrosion Inhibition

Studies have demonstrated the effectiveness of spirocyclopropane derivatives, related to this compound, in inhibiting corrosion of mild steel in acidic environments. This suggests its potential in developing green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020), (Chafiq et al., 2020).

Supramolecular Architecture

Research into the supramolecular outcomes of fluorination on cyclohexane-5-spirohydantoin derivatives, akin to the chemical structure of interest, has provided insights into how molecular interactions can be engineered to achieve desired material properties. This work contributes to our understanding of molecular design and assembly (Simić et al., 2021).

Antidiabetic and Antimicrobial Activities

Further studies have investigated the antidiabetic and antimicrobial activities of compounds structurally related to this compound. These findings underscore the potential biomedical applications of such compounds, including their role in treating diabetes and infections (Kayukova et al., 2022), (Dalloul et al., 2017).

Properties

IUPAC Name

[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-27-18-13-17(14-19(15-18)28-2)20-22(29)25(21(26)16-9-5-3-6-10-16)23(24-20)11-7-4-8-12-23/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKDDBCISBLHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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